molecular formula C14H20N2O3 B2371207 2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide CAS No. 24337-51-7

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide

Cat. No.: B2371207
CAS No.: 24337-51-7
M. Wt: 264.325
InChI Key: UZGIBSKECUCFSM-UHFFFAOYSA-N
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Description

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide is a chemical compound with the molecular formula C13H18N2O3This compound has been studied for its ability to enhance the anticancer activity of other drugs, making it a potential adjuvant therapy for cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-hydroxybenzoic acid and 3-(morpholin-4-yl)propylamine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the addition of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its role in enhancing the anticancer activity of other drugs, making it a potential adjuvant therapy for cancer.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Molecular Targets: Binding to specific proteins or enzymes involved in cellular processes.

    Pathways Involved: Modulating signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-3-methyl-N-(3-morpholin-4-ylpropyl)benzamide: A similar compound with a methyl group on the benzene ring.

    2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to enhance the anticancer activity of other drugs. This property makes it a valuable compound for potential therapeutic applications in cancer treatment.

Properties

IUPAC Name

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13-5-2-1-4-12(13)14(18)15-6-3-7-16-8-10-19-11-9-16/h1-2,4-5,17H,3,6-11H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGIBSKECUCFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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